[1-(1-Benzothiophen-2-yl)ethyl]urea [1-(1-Benzothiophen-2-yl)ethyl]urea Dehydroxyzyleuton, also known as abbott 66193, belongs to the class of organic compounds known as 1-benzothiophenes. These are aromatic heterocyclic compound containing the Benzo[b]thiophene ring system. Dehydroxyzyleuton is considered to be a practically insoluble (in water) and relatively neutral molecule. Dehydroxyzyleuton has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Brand Name: Vulcanchem
CAS No.: 171370-49-3
VCID: VC0130085
InChI: InChI=1S/C11H12N2OS/c1-7(13-11(12)14)10-6-8-4-2-3-5-9(8)15-10/h2-7H,1H3,(H3,12,13,14)
SMILES: CC(C1=CC2=CC=CC=C2S1)NC(=O)N
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29 g/mol

[1-(1-Benzothiophen-2-yl)ethyl]urea

CAS No.: 171370-49-3

Reference Standards

VCID: VC0130085

Molecular Formula: C11H12N2OS

Molecular Weight: 220.29 g/mol

[1-(1-Benzothiophen-2-yl)ethyl]urea - 171370-49-3

CAS No. 171370-49-3
Product Name [1-(1-Benzothiophen-2-yl)ethyl]urea
Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
IUPAC Name 1-(1-benzothiophen-2-yl)ethylurea
Standard InChI InChI=1S/C11H12N2OS/c1-7(13-11(12)14)10-6-8-4-2-3-5-9(8)15-10/h2-7H,1H3,(H3,12,13,14)
Standard InChIKey CKVDCQYUEYONIA-UHFFFAOYSA-N
SMILES CC(C1=CC2=CC=CC=C2S1)NC(=O)N
Canonical SMILES CC(C1=CC2=CC=CC=C2S1)NC(=O)N
Description Dehydroxyzyleuton, also known as abbott 66193, belongs to the class of organic compounds known as 1-benzothiophenes. These are aromatic heterocyclic compound containing the Benzo[b]thiophene ring system. Dehydroxyzyleuton is considered to be a practically insoluble (in water) and relatively neutral molecule. Dehydroxyzyleuton has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Synonyms N-(1-Benzo[b]thien-2-ylethyl)urea; (1-Benzo[b]thien-2-ylethyl)urea; A 66193; Abbott 66193; USP Zileuton Related Compound A;
PubChem Compound 10104880
Last Modified Nov 11 2021
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